molecular formula C6H3Cl2N3S B2463955 6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol CAS No. 243444-81-7

6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol

Cat. No. B2463955
CAS RN: 243444-81-7
M. Wt: 220.07
InChI Key: JDSFMQYOLKDWJO-UHFFFAOYSA-N
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Description

“6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol” is a chemical compound with the CAS Number: 243444-81-7 . It has a molecular weight of 220.08 .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . A key intermediate, 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol, was synthesized by reacting with CS2 in the presence of base (NaOH) in EtOH under room temperature for 24 hours and acidification with 5% HCl .


Molecular Structure Analysis

The molecular structure of similar compounds was characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 188–189 °C . Its 1H NMR (200 MHz, DMSO) δ is 8.63–8.48 (m, 2H), 8.15 (ddt, J = 5.0, 1.7, 0.7 Hz, 1H), 7.98 (s, 1H), 7.69 (ddd, J = 8.6, 7.1, 1.8 Hz, 1H), 7.64–7.59 (m, 2H), 7.32 (dt, J = 8.6, 1.1 Hz, 1H), 6.83 (ddt, J = 6.5, 5.0, 0.8 Hz, 1H) .

Scientific Research Applications

Antifungal Activity

The compound has demonstrated potential in antifungal applications. A study described the synthesis of a related compound, 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, which showed inhibitory activities against various fungi, including Stemphylium lycopersici, Fusarium oxysporum. sp. cucumebrium, and Botrytis cinerea (Wang et al., 2018).

Synthesis and Characterization

The compound has been a subject of research in the field of chemistry for its synthesis and structural analysis. For example, a study detailed the efficient synthesis of 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, providing insights into their chemical and structural properties (El-Kurdi et al., 2021).

Biological Studies

Various studies have explored the biological activities of derivatives of this compound. A research investigated the synthesis and biological activities of some triazolothiadiazines and triazolothiadiazoles containing a similar moiety, focusing on their antibacterial and insecticidal properties (Holla et al., 2006). Another study synthesized similar compounds and evaluated their antibacterial properties, further emphasizing the compound's potential in biomedical research (Govori et al., 2009).

Herbicidal Activities

A particular study synthesized 1,2,4-triazolo[4,3-a]pyridine derivatives and tested their herbicidal activities against various weeds. One compound, in particular, showed high activity and broad spectrum against test weeds, suggesting potential use in agriculture (Liu et al., 2015).

Safety and Hazards

While specific safety and hazards information for “6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol” is not available, similar compounds have hazard statements H315 - H319 - H335 .

Future Directions

The development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, further exploration of “6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol” and similar compounds could be a promising direction for future research.

properties

IUPAC Name

6,8-dichloro-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3S/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSFMQYOLKDWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=S)N2C=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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